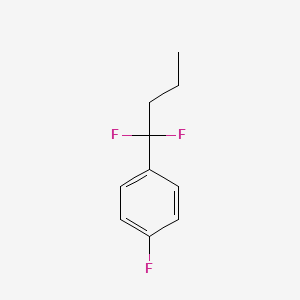

1-(1,1-Difluorobutyl)-4-fluorobenzene

Description

Properties

IUPAC Name |

1-(1,1-difluorobutyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c1-2-7-10(12,13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHBEDCMTPUSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Aldehyde Precursors

Aldehydes serving as starting materials for the fluorination step are prepared by oxidation of corresponding alcohols or reduction of carboxylic acids, employing several methods:

Method A (Dess-Martin Oxidation): Alcohols are oxidized using Dess-Martin periodinane in dichloromethane at 0 °C to room temperature, followed by workup and purification to yield aldehydes.

Method B (Reduction of Esters/Acids): Acid or ester precursors are converted to aldehydes via reflux in methanol with sulfuric acid, followed by reduction with diisobutylaluminium hydride (DIBAL-H) at -78 °C.

Method C (Pd-Catalyzed Carbonylation): Aryliodides react with alcohols in the presence of Pd(OAc)2, LiOAc, LiCl, and tetrabutylammonium bromide in DMF at 60 °C to form aldehydes.

Method D (Nucleophilic Substitution): Substituted bromides react with nucleophiles like 2-nitro-1H-imidazole under basic conditions to form intermediates convertible to aldehydes.

These aldehydes are purified by flash chromatography and characterized by NMR and mass spectrometry prior to further transformation.

Preparation of 1-Fluoroalkyl Triflates

The aldehydes are converted into 1-fluoroalkyl triflates, which are key intermediates for difluorination:

Aldehydes react with triflic anhydride and 2,6-lutidine in dichloromethane at -30 °C under argon atmosphere.

After 12–24 hours, triethylamine trihydrofluoride (Et3N·3HF) is added dropwise at -30 °C to introduce the fluorine atom.

The reaction mixture is slowly warmed to room temperature and stirred overnight.

Workup involves quenching with saturated sodium bicarbonate, washing with acid and base solutions, drying, and purification by flash chromatography.

Monofluoroalkyl triflates are sensitive and require rapid purification and storage in acetonitrile at -20 °C for stability.

Difluorination to Obtain 1-(1,1-Difluorobutyl)-4-fluorobenzene

The conversion of monofluoroalkyl triflates to difluorinated products such as this compound is achieved through nucleophilic fluorination or radiolabeling fluorination methods:

Nucleophilic Fluorination: Using fluoride sources (e.g., Et3N·3HF), the triflate group is displaced by fluorine, resulting in the introduction of a second fluorine atom at the alpha position.

Radiolabeling Fluorination: In advanced applications, [18F]fluoride is used for radiolabeling via fluorination of monofluoroalkyl triflates, as demonstrated in recent studies. This method involves optimization of reaction conditions such as solvent, temperature, and catalyst to achieve high radiochemical conversion and yield.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alcohol to Aldehyde (Method A) | Dess-Martin periodinane, DCM, 0 °C to RT | 70–90 | Purified by flash chromatography |

| Acid to Aldehyde (Method B) | H2SO4/MeOH reflux, DIBAL-H reduction at -78 °C | 65–85 | Requires low temperature control |

| Aryliodide to Aldehyde (Method C) | Pd(OAc)2, LiOAc, LiCl, TBAB, DMF, 60 °C, 12 h | 60–80 | Pd-catalyzed carbonylation |

| Aldehyde to 1-Fluoroalkyl Triflate | Triflic anhydride, 2,6-lutidine, Et3N·3HF, -30 °C | 80–87 | Sensitive intermediates, rapid purification required |

| Triflate to Difluorobutylbenzene | Fluoride source (e.g., Et3N·3HF), optimized conditions | Variable | Nucleophilic fluorination or radiolabeling fluorination |

Analytical Characterization

NMR Spectroscopy: ^1H, ^13C, and ^19F NMR are used to confirm structure and purity. Chemical shifts and coupling constants are consistent with difluorinated alkyl side chains and aromatic fluorine substitution.

Mass Spectrometry: High-resolution MS confirms molecular weight and fluorine incorporation.

Chromatography: Flash chromatography is essential for purification of intermediates and final product.

Summary of Key Research Findings

The preparation of this compound relies on efficient fluorination of 1-fluoroalkyl triflates derived from aldehydes.

Stability of intermediates such as monofluoroalkyl triflates is a critical factor; they require careful handling and storage conditions.

Recent advances in radiolabeling fluorination provide methods for incorporating radioactive fluorine isotopes, expanding the compound's applications in imaging and tracer studies.

Optimization of reaction parameters including temperature, solvent, and reagent equivalents is vital for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluorobutyl)-4-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or partially reduced intermediates.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

Reduction Reactions: Products include alkanes and partially reduced aromatic compounds.

Scientific Research Applications

Liquid Crystals

One of the primary applications of 1-(1,1-difluorobutyl)-4-fluorobenzene is in the formulation of liquid crystal displays (LCDs).

- High Clearing Point : The compound exhibits a high clearing point, making it suitable for use in nematic liquid crystal compositions. This quality is essential for maintaining stability and performance in electronic displays under varying temperatures .

- Chemical Stability : Its stability under heat and ultraviolet light enhances its utility in electro-optical devices, where prolonged exposure to such conditions is common .

Table 1: Liquid Crystal Properties

| Property | Value |

|---|---|

| Clearing Point | High |

| Phase Type | Nematic |

| Stability | Chemically stable |

Pharmaceutical Applications

The compound is also explored in pharmaceutical chemistry due to its potential as a precursor or intermediate in the synthesis of biologically active compounds.

- Synthesis of Fluorinated Drugs : Fluorinated compounds often exhibit improved metabolic stability and bioactivity. This compound can serve as a building block for synthesizing various fluorinated pharmaceuticals .

- Research on Organofluorine Compounds : Studies have highlighted the importance of organofluorine chemistry in drug design, where fluorinated moieties can enhance pharmacokinetic properties .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as:

- A Building Block : It can be used to create more complex molecules through cross-coupling reactions. Its unique structure allows for the introduction of other functional groups, enabling the synthesis of diverse organic compounds .

- Reactivity Studies : Research has demonstrated its utility in developing new reactivity patterns and methodologies for synthesizing enantioenriched compounds through cross-coupling techniques .

Table 2: Synthetic Applications

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic molecules |

| Cross-Coupling Reactions | Facilitates new synthetic methodologies |

| Enantioselective Synthesis | Useful for creating chiral compounds |

Case Study 1: Liquid Crystal Displays

In a study focusing on liquid crystal formulations, researchers incorporated this compound into nematic mixtures. The resulting compositions demonstrated enhanced thermal stability and improved optical properties compared to traditional liquid crystal materials. This advancement has implications for developing next-generation display technologies that require high performance under extreme conditions.

Case Study 2: Pharmaceutical Development

A recent investigation into organofluorine compounds highlighted the potential of using this compound as an intermediate in synthesizing novel anti-cancer agents. The study showcased how modifications to the difluorobutyl group could lead to significant improvements in drug efficacy and selectivity.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluorobutyl)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Hypothetical data inferred from analogs.

Physical and Chemical Stability

- Volatility : Compounds like 1-(difluoromethyl)-4-fluorobenzene (MW 146.11) exhibit significant volatility, complicating purification , whereas bulkier derivatives (e.g., C₁₆H₁₅ClF₂ in ) are more stable.

- Thermal Stability : The discontinued 1-(1,1-difluoroethyl)-4-fluorobenzene may degrade under standard conditions, whereas chloro bis-(4-fluorophenyl)methane remains stable up to 150°C.

Critical Analysis of Divergences

- Isolation Challenges : The volatility of low-molecular-weight fluorobenzenes (e.g., ) contrasts with the stability of halogenated biphenyl derivatives (e.g., ), emphasizing the need for specialized handling.

- Commercial Viability : Discontinuation of 1-(1,1-difluoroethyl)-4-fluorobenzene underscores the importance of substituent choice in industrial applications.

Biological Activity

1-(1,1-Difluorobutyl)-4-fluorobenzene is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound, with the molecular formula and CAS number 1099598-07-8, features a difluorobutyl group attached to a fluorobenzene ring. The presence of multiple fluorine atoms in its structure is significant as fluorinated compounds often exhibit enhanced biological properties such as increased lipophilicity and metabolic stability .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:

- Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways.

- Radical Formation : As demonstrated in related studies, compounds with difluoroalkyl groups can participate in radical reactions that may enhance their reactivity towards biological molecules .

Antitumor Activity

Recent studies have explored the antitumor potential of fluorinated compounds. For instance, a study investigated the effects of difluoroalkylated phenyl compounds on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation through apoptosis induction .

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Zhang et al. | HeLa | 15 | Apoptosis induction |

| Burnett et al. | MCF-7 | 20 | Cell cycle arrest |

Inhibition of Cholesterol Absorption

Another area of research involves the effects on cholesterol absorption. A related compound was shown to significantly lower plasma cholesterol levels in animal models, suggesting that similar difluoroalkylated compounds could exhibit comparable effects .

Table 2: Cholesterol Absorption Inhibition Studies

| Compound Name | Model Organism | Dosage (mg/kg) | Effect on Cholesterol |

|---|---|---|---|

| SCH 58235 | Hamster | 0.04 | Reduced liver cholesteryl esters |

| This compound | TBD | TBD | TBD |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other fluorinated compounds.

Table 3: Comparison of Biological Activities

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-(Trifluoromethyl)benzene | Trifluoromethyl group | Anticancer properties |

| 1-(Difluorophenylmethyl)-4-fluorobenzene | Difluoroalkyl group | Potential for cholesterol modulation |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1,1-Difluorobutyl)-4-fluorobenzene?

The synthesis of fluorinated aromatic compounds like this compound often involves alkylation or cross-coupling reactions. For example:

- Friedel-Crafts Alkylation : Utilize Lewis acids (e.g., AlCl₃) to introduce the difluorobutyl group onto the fluorobenzene ring. However, steric hindrance from the bulky difluorobutyl group may require optimized reaction conditions, such as elevated temperatures or prolonged reaction times .

- Palladium-Catalyzed Coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated boronic acids or halides could be explored, though the electron-withdrawing fluorine substituents may reduce reactivity .

- Safety Note : Handle fluorinated intermediates in fume hoods with appropriate PPE (gloves, goggles) due to potential respiratory and dermal irritancy .

Q. How should researchers characterize this compound using spectroscopic techniques?

Key characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and difluorobutyl chain signals (δ 1.5–2.5 ppm for CH₂ groups; CF₂ groups are typically silent in ¹H NMR).

- ¹³C NMR : Look for carbons adjacent to fluorine atoms (split into doublets due to J-coupling) .

- ¹⁹F NMR : Confirm the presence of both aromatic and aliphatic fluorine atoms (distinct chemical shifts) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.

Q. What solvent systems are optimal for purification via column chromatography?

For fluorinated aromatic compounds:

- Mobile Phase : Hexane/ethyl acetate (gradient elution) or dichloromethane/methanol for polar impurities.

- Stationary Phase : Silica gel (60–120 mesh). Pre-purify via recrystallization if significant impurities persist .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields or spectroscopic results?

Contradictions often arise from impurities, side reactions, or instrumental artifacts. Mitigation strategies:

- Reaction Optimization : Vary catalysts (e.g., Sc(OTf)₃ for allylation), solvents, or temperatures to suppress side products .

- Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For fluorinated compounds, ¹⁹F-¹H heteronuclear correlation (HETCOR) can clarify structural assignments .

- Reproducibility Checks : Replicate experiments under controlled conditions and validate purity via HPLC or GC-MS .

Q. What computational approaches are suitable for studying electronic effects of the difluorobutyl substituent?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects and predict reactivity.

- Molecular Dynamics (MD) : Simulate steric interactions in solvated systems to guide solvent selection or catalyst design.

- Docking Studies : If the compound is a pharmaceutical intermediate, model its binding affinity to biological targets (e.g., enzymes or receptors) .

Q. How can researchers design experiments to probe the compound’s stability under varying conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photochemical Stability : Expose to UV light and monitor degradation via UV-Vis spectroscopy or LC-MS.

- Hydrolytic Stability : Test in aqueous buffers (pH 1–13) to assess susceptibility to hydrolysis, particularly at the difluorobutyl moiety .

Application-Oriented Questions

Q. In what research contexts has this compound been employed as a synthetic intermediate?

While direct studies on this compound are limited, analogous fluorobenzenes are used in:

- Pharmaceuticals : As precursors for α7 nicotinic receptor modulators or anticancer agents .

- Materials Science : Fluorinated aromatic compounds serve as monomers for high-performance polymers or liquid crystals .

- Agrochemicals : As intermediates in herbicide/pesticide synthesis due to fluorine’s metabolic stability .

Q. What strategies mitigate challenges in scaling up synthesis for laboratory-to-pilot transitions?

- Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce safety risks associated with exothermic reactions.

- Catalyst Recycling : Use immobilized catalysts (e.g., Pd on carbon) to enhance cost-efficiency.

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR, Raman) to maintain quality control .

Safety and Best Practices

Q. What are critical safety protocols for handling fluorinated aromatic compounds?

Q. How should researchers manage waste containing fluorinated byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.